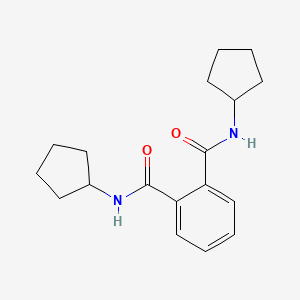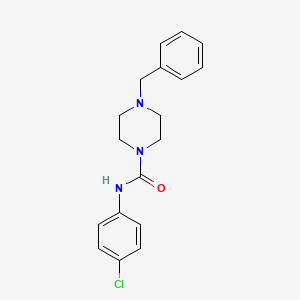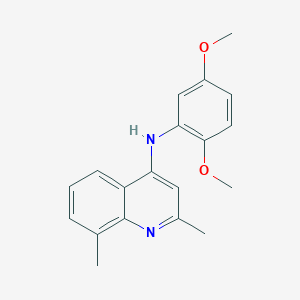![molecular formula C16H23ClN2O2S B5683890 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine](/img/structure/B5683890.png)
1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine, commonly known as CSP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CSP belongs to the class of piperazine derivatives and has been shown to have various biological activities that make it a promising candidate for drug development.
作用机制
The exact mechanism of action of CSP is not fully understood, but it is believed to act as a modulator of the serotonergic and dopaminergic neurotransmitter systems in the brain. CSP has been shown to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. CSP also binds to the D2 dopamine receptor, which is involved in the regulation of motor function and reward.
Biochemical and Physiological Effects:
CSP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and reward. CSP has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and sleep. Moreover, CSP has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
CSP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. CSP has also been shown to have low toxicity, which makes it a safe compound to work with in the lab. However, one of the limitations of CSP is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its therapeutic potential fully. Moreover, CSP has been shown to have low solubility in water, which may limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for research on CSP. One of the main areas of focus is the investigation of its potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders and inflammatory diseases. Further research is needed to elucidate the exact mechanism of action of CSP and to identify its molecular targets in the brain. Moreover, the development of analogs of CSP with improved pharmacokinetic properties may enhance its therapeutic potential. Finally, the investigation of the safety and efficacy of CSP in animal models and clinical trials is needed to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, CSP is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method is relatively straightforward, and it has been shown to have various biological activities that make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to investigate its potential therapeutic applications fully.
合成方法
The synthesis of CSP involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. The yield of CSP can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the amount of reagents.
科学研究应用
CSP has been extensively studied for its potential therapeutic applications. It has been shown to have various biological activities, including antipsychotic, anxiolytic, and antidepressant effects. CSP has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. Moreover, CSP has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the development of drugs for the treatment of inflammatory diseases.
属性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-cyclohexylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2S/c17-14-6-8-16(9-7-14)22(20,21)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTJUXIPZDYKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5683808.png)
![N-phenyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrimidin-2-amine](/img/structure/B5683809.png)
![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5683811.png)
![3-{4-methyl-5-[(2-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683833.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5683834.png)
methanone](/img/structure/B5683839.png)
![2-isopropyl-9-[4-(1,3-oxazol-5-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683846.png)


![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-4-chloro-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5683865.png)
![2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B5683870.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683895.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5683905.png)